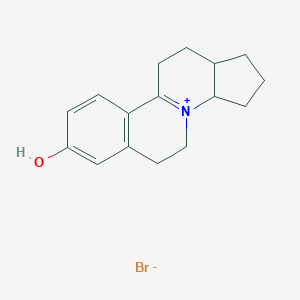

Quindonium bromide

Vue d'ensemble

Description

Quindonium bromide is an azaestrone derivative . It acts as a bradycardic agent, disrupting regular sinus rhythm in barbiturate-anesthetized dogs . Sinus bradycardias were interrupted by periods of sinus acceleration during which the disturbances in the lead II electrocardiogram were either minor or absent .

Molecular Structure Analysis

Quindonium bromide is a part of the quinolinones class of compounds . These compounds are considered very useful building blocks as they can adapt their molecular structures with different ligands for applications in various fields such as pharmacy, medicine, physics, and engineering .Applications De Recherche Scientifique

Fluorometric Assay and Metabolite Identification : Quindonium bromide has been used in fluorometric assays due to its pH-dependent fluorescence properties. It has a major metabolite identified as a monoglucuronide (Dubnick, Morgan, Towne, & Phillips, 1966).

Cardiovascular Pharmacology : Quindonium bromide exhibits cardiovascular effects such as positive inotropism, bradycardia, and vasodilatation. It also shows indirect cholinergic action on the gut, suggesting its unique pharmacological profile not conforming to any known class of agents (Osborne & Winbury, 1965).

Combined Inotropic Interaction : Research indicates that quindonium bromide, when combined with ouabain, exhibits additive positive inotropic effects. It’s distinct from ouabain in mechanism and not due to beta adrenergic stimulation (Winbury & Howe, 1966).

Cardiac Rate and Rhythm Studies : Studies on barbiturate-anesthetized dogs suggest that quindonium is a bradycardic agent affecting sinus rhythm. Its direct action on the sinoatrial node or surrounding atrial myocardium could account for these effects (Kaplan & La Sala, 1972).

Biochemical Aspects and Tissue Distribution : The pharmacologic activity of quindonium and its glucuronide in mouse tissues has been investigated. Their effects on intestinal motility and myocardial force were studied, indicating possible applications in cardiovascular therapies (Dubnick, Towne, Morgan, & Phillips, 1966).

Protective Action Against Hemorrhage Shock : Quindonium bromide has shown potential as a prophylactic agent against hemorrhage stress in dogs, suggesting its application in clinical shock and heart failure treatments (Osborne, Rowe, Kaufman, Johnson, Willems, & Winbury, 1965).

Mécanisme D'action

Safety and Hazards

Propriétés

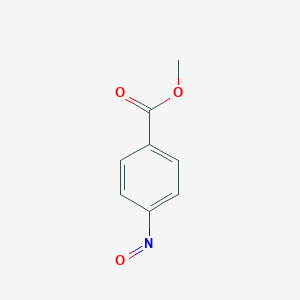

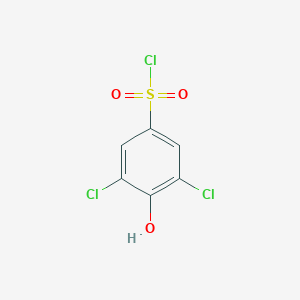

IUPAC Name |

10-azoniatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),3,5-tetraen-5-ol;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO.BrH/c18-13-5-6-14-12(10-13)8-9-17-15-3-1-2-11(15)4-7-16(14)17;/h5-6,10-11,15H,1-4,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUILVKYDBNPYBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC3=[N+](C2C1)CCC4=C3C=CC(=C4)O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quindonium bromide | |

CAS RN |

130-81-4 | |

| Record name | Quindonium bromide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | QUINDONIUM BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B89319.png)